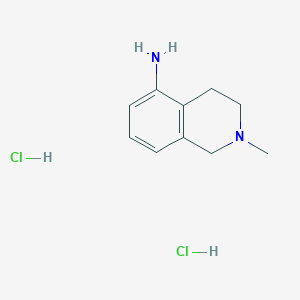
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride
Vue d'ensemble
Description
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride is a compound with the CAS Number: 1210711-82-2 . It has a molecular weight of 235.16 and its IUPAC name is 2-methyl-1,2,3,4-tetrahydro-5-isoquinolinamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H . The compound’s structure includes a tetrahydroisoquinoline ring with a methyl group and an amine group attached .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 235.16 . The compound’s exact mass is 162.115698455 g/mol .Applications De Recherche Scientifique
1. Chemistry and Organic Synthesis
2-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound to 2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride, is used in redox-neutral annulations with various aldehydes. This process, promoted by acetic acid, involves dual C-H bond functionalization, contributing to the synthesis of complex organic structures (Paul, Adili, & Seidel, 2019) (Zhu & Seidel, 2017).
2. Neuroprotection and Parkinson's Disease
1-Methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, demonstrates neuroprotective effects against various dopaminergic neurotoxins. This effect is particularly pronounced in mesencephalic neurons and is stereoselective, highlighting its potential in treating Parkinson's disease (Kotake et al., 2005).
3. Potential in Anti-Parkinsonism Drug Development
Studies suggest that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) might be involved in the onset of Parkinson's disease. Interestingly, 1MeTIQ was found to prevent parkinsonism induced by certain toxins, indicating its potential as an anti-parkinsonian drug (Ohta, 2005).
4. Drug Synthesis and Therapeutic Applications
The tetrahydroisoquinoline moiety, similar to that in this compound, has been identified as a crucial component in synthesizing potential pharmaceutical agents. This includes anticancer drugs, reflecting the versatility and significance of this chemical structure in medicinal chemistry (Redda, Gangapuram, & Ardley, 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-12-6-5-9-8(7-12)3-2-4-10(9)11;;/h2-4H,5-7,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUBXJWKJPXJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1210711-82-2 | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



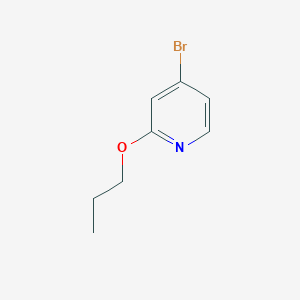

![5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371969.png)
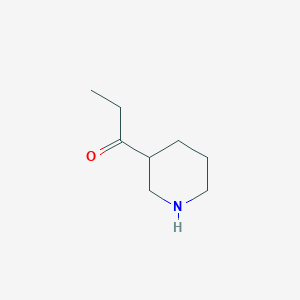
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)


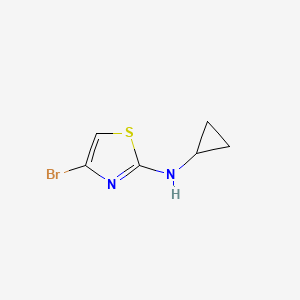
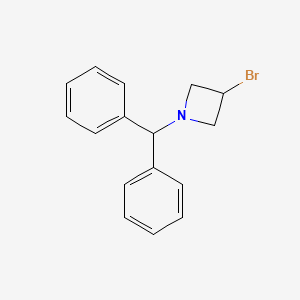
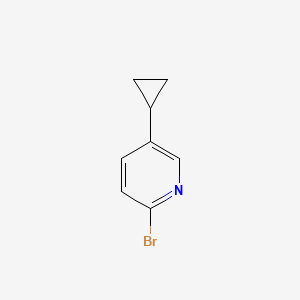


![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)